2-Methoxy-N-piperidin-4-ylacetamide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-methoxy-N-piperidin-4-ylacetamide |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-8(11)10-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI Key |
KAXXBZLOOOMCJY-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1CCNCC1 |
Origin of Product |
United States |
Unveiling the Chemical Landscape of 2 Methoxy N Piperidin 4 Ylacetamide
To appreciate the scientific interest in 2-Methoxy-N-piperidin-4-ylacetamide, it is essential to understand its constituent chemical motifs: the piperidine (B6355638) ring and the acetamide (B32628) linkage.
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in drug design. mdpi.comnih.gov Its saturated, non-aromatic nature allows it to adopt various low-energy three-dimensional conformations, which is a crucial factor for precise interaction with biological targets. nih.gov The ability of the piperidine nitrogen to be substituted provides a versatile handle for modulating a compound's physicochemical properties, such as basicity, polarity, and solubility, thereby influencing its pharmacokinetic and pharmacodynamic profile. clinmedkaz.orgmdpi.com Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals, highlighting their significance in the pharmaceutical industry. mdpi.comnih.gov
Similarly, the acetamide group is a common feature in many biologically active molecules. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein residues in enzyme active sites or receptors. The planarity of the amide bond and its resistance to metabolic degradation contribute to the structural stability of molecules containing this functional group.
The combination of a piperidine ring and an acetamide linker, as seen in N-substituted piperidine acetamide derivatives, creates a molecular scaffold with significant potential in chemical and pharmaceutical research. These derivatives are explored for a wide range of biological activities, including but not limited to their potential as anti-Alzheimer's agents, anticancer agents, and antimicrobials. clinmedkaz.orgajchem-a.com
The N-substitution on the piperidine ring allows for the introduction of various functional groups that can be tailored to interact with specific biological targets. researchgate.net For instance, research has shown that different substituents can influence a compound's selectivity for various receptors and enzymes. nih.govnih.gov The acetamide portion of the molecule often serves as a key structural element for binding to target proteins.
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential avenues for investigation. The methoxy (B1213986) group on the acetyl moiety can influence the compound's electronic properties and metabolic stability.
Given the broad biological activities of related N-substituted piperidine acetamides, future research on this compound could explore its potential in several areas:
Central Nervous System (CNS) Applications: Piperidine derivatives are known to cross the blood-brain barrier, and N-substituted piperidines have been investigated for neurological disorders. ajchem-a.com
Enzyme Inhibition: The acetamide and piperidine moieties could serve as a basis for designing inhibitors for various enzymes, where the methoxy group could provide additional interactions or stability.
Fragment-Based Drug Discovery: This compound could serve as a valuable fragment or building block in fragment-based drug discovery (FBDD) campaigns, where small, low-complexity molecules are screened and optimized to develop potent drug candidates. nih.gov
The synthesis of this compound would likely involve the acylation of 4-aminopiperidine (B84694) with 2-methoxyacetyl chloride or a related activated derivative. The commercially available nature of the starting materials makes this a feasible synthetic target for research laboratories.
Compound Data
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C8H16N2O2 |
| Molecular Weight | 172.22 g/mol |
| CAS Number | 1352793-94-6 |
Spectroscopic and Diffraction Based Structural Characterization of 2 Methoxy N Piperidin 4 Ylacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular skeleton and identify the chemical environment of each atom.
¹H NMR Spectroscopic Analysis
In the ¹H NMR spectrum of 2-Methoxy-N-piperidin-4-ylacetamide, each proton or group of equivalent protons generates a signal with a specific chemical shift (δ), multiplicity, and integration value, which corresponds to its electronic environment, neighboring protons, and the number of protons it represents, respectively.
The expected signals would include:
Methoxy (B1213986) Group (CH₃O-): A singlet peak appearing in the upfield region, typically around 3.3-3.4 ppm, due to the deshielding effect of the adjacent oxygen atom.
Methylene (B1212753) Protons (-OCH₂-): A singlet signal for the two protons of the methylene group adjacent to the methoxy and carbonyl groups, expected to be in the range of 3.9-4.1 ppm.
Piperidine (B6355638) Ring Protons: The protons on the piperidine ring would exhibit complex splitting patterns. The proton at the C4 position (methine proton, -CH-) attached to the amide nitrogen would appear as a multiplet, significantly deshielded by the nitrogen atom. The axial and equatorial protons on the carbons adjacent to the nitrogen (C2 and C6) and the other ring carbons (C3 and C5) would show distinct multiplets, typically in the 1.5-3.5 ppm range.
Amide Proton (-NH-): A broad singlet or a doublet (if coupled to the C4 proton of the piperidine ring) would be observed, with its chemical shift being highly dependent on the solvent and concentration, but generally appearing in the downfield region (around 7.5-8.5 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Methoxy (CH₃) | 3.3 - 3.4 | Singlet |
| Methylene (CH₂) | 3.9 - 4.1 | Singlet |
| Piperidine CH-N | 3.5 - 4.0 | Multiplet |
| Piperidine CH₂ (axial) | 1.5 - 2.0 | Multiplet |
| Piperidine CH₂ (equatorial) | 2.5 - 3.0 | Multiplet |
| Amide NH | 7.5 - 8.5 | Broad Singlet/Doublet |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.
The anticipated chemical shifts for this compound are:
Carbonyl Carbon (C=O): This carbon is highly deshielded and would appear significantly downfield, typically in the range of 168-172 ppm.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group would resonate around 59-60 ppm.
Methylene Carbon (-OCH₂-): The carbon of the methylene group in the acetyl moiety is expected at approximately 72-74 ppm.
Piperidine Ring Carbons: The C4 carbon, directly attached to the amide nitrogen, would be found around 45-50 ppm. The carbons at C2/C6 and C3/C5 would have distinct signals in the upfield region of the spectrum, generally between 25-45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 168 - 172 |
| Methoxy (CH₃) | 59 - 60 |
| Methylene (CH₂) | 72 - 74 |
| Piperidine C4 | 45 - 50 |
| Piperidine C2/C6 | 40 - 45 |
| Piperidine C3/C5 | 25 - 35 |
Two-Dimensional NMR Techniques for Connectivity Mapping
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. slideshare.netepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show correlations between the amide proton and the C4 proton of the piperidine ring, as well as among the interconnected protons within the piperidine ring system, helping to trace the connectivity of the entire ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). youtube.com This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as connecting the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). epfl.chyoutube.com This is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons (-OCH₂-) to the carbonyl carbon and the methoxy carbon, confirming the structure of the 2-methoxyacetyl group.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
Key expected vibrational frequencies include:
N-H Stretching: A moderate to strong absorption band for the amide N-H stretch would be expected in the region of 3350-3250 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching vibrations from the methoxy, methylene, and piperidine groups would appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
C=O Stretching (Amide I): A strong, sharp absorption band for the carbonyl group of the secondary amide is one of the most prominent features and would be observed around 1650-1630 cm⁻¹.
N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, would result in a strong band at approximately 1570-1515 cm⁻¹.
C-O Stretching: A distinct C-O stretching band from the methoxy ether linkage is expected in the 1150-1085 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Amide N-H | Stretch | 3350 - 3250 |
| Aliphatic C-H | Stretch | 2950 - 2850 |
| Carbonyl C=O | Stretch (Amide I) | 1650 - 1630 |
| Amide N-H | Bend (Amide II) | 1570 - 1515 |
| Ether C-O | Stretch | 1150 - 1085 |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar and symmetric bond vibrations. For this compound, Raman spectroscopy could be effectively used to:
Confirm the presence of the C-C backbone of the piperidine ring.
Identify the symmetric stretching vibrations of the C-H bonds.
Provide additional information on the skeletal vibrations of the entire molecule.
The carbonyl (C=O) stretch is also observable in Raman spectra, although it is typically weaker than in the IR spectrum. The combination of both FT-IR and Raman data would offer a more complete picture of the vibrational modes of the molecule, further confirming its structural identity.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound. In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer.
Expected Data and Analysis:
Molecular Ion Peak: The primary piece of information would be the detection of the protonated molecule, [M+H]⁺. Given the molecular formula C₈H₁₆N₂O₂, the molecular weight of this compound is 172.23 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 173.24.
Fragmentation Pattern: Although ESI is a soft technique, some fragmentation can be induced. Tandem MS (MS/MS) experiments would provide detailed structural information. Common fragmentation pathways for related piperidine alkaloids often involve the loss of small neutral molecules or cleavage of the piperidine ring. researchgate.net For this compound, potential fragment ions could arise from the cleavage of the amide bond or the methoxy group.
A hypothetical data table for a tandem MS experiment is presented below to illustrate the expected findings.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |
| 173.24 | 141.21 | 32.03 | Loss of methanol (B129727) (CH₃OH) |
| 173.24 | 114.12 | 59.12 | Cleavage of the methoxyacetyl group |
| 173.24 | 84.10 | 89.14 | Piperidine ring fragment |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. While this compound itself may have limited volatility due to the amide group, it could be analyzed directly or after derivatization to increase its volatility and thermal stability.
Expected Data and Analysis:
Retention Time: In the gas chromatogram, the compound would elute at a specific retention time, which is characteristic of the compound under the given GC conditions (e.g., column type, temperature program).
Electron Ionization (EI) Spectrum: The mass spectrum, typically obtained using electron ionization (EI), would show a molecular ion peak (M⁺) at m/z 172.23, although it might be weak or absent due to the high energy of EI. The spectrum would be dominated by a series of fragment ions. Analysis of piperidine-containing compounds by GC-MS often reveals characteristic fragmentation of the piperidine ring. researchgate.net
A hypothetical table of significant fragments in an EI-MS spectrum is shown below.
| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure/Origin |
| 172 | Low | Molecular Ion (M⁺) |
| 141 | Moderate | [M - OCH₃]⁺ |
| 98 | High | Piperidin-4-amine fragment |
| 73 | High | [CH₂OCH₂C=O]⁺ |
| 44 | Moderate | Amide fragment [H₂NCO]⁺ |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This provides precise information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Studies
To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to solve the crystal structure.
Expected Data and Analysis:
Crystal System and Space Group: The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice.
Unit Cell Parameters: The dimensions of the unit cell (a, b, c, α, β, γ) would be precisely determined.
Molecular Conformation: The study would confirm the connectivity of the atoms and reveal the molecule's conformation, including the planarity of the amide group and the chair conformation of the piperidine ring. Torsion angles would precisely define the spatial relationship between the methoxyacetyl group and the piperidine ring. For related amide compounds, the degree of twist between different parts of the molecule is a key finding.
A hypothetical table of crystallographic data is provided for illustrative purposes.
| Parameter | Hypothetical Value |
| Chemical formula | C₈H₁₆N₂O₂ |
| Formula weight | 172.23 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 10.1, 5.8, 15.2 |
| α, β, γ (°) | 90, 105.4, 90 |
| Volume (ų) | 880.5 |
| Z (molecules/unit cell) | 4 |
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice based on the data obtained from single-crystal XRD. The surface is mapped with properties like dₙₒᵣₘ (a normalized contact distance) to highlight regions of close intermolecular contact.
Expected Data and Analysis:
dₙₒᵣₘ Map: The Hirshfeld surface mapped with dₙₒᵣₘ would show red spots indicating close contacts, which correspond to hydrogen bonds and other significant intermolecular interactions. For this molecule, prominent red spots would be expected for N-H···O hydrogen bonds between the amide groups of adjacent molecules.
A hypothetical breakdown of intermolecular contacts from a Hirshfeld analysis is presented below.
| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |
| H···H | 55.0 | General van der Waals forces |
| O···H / H···O | 25.5 | Primarily N-H···O hydrogen bonds |
| C···H / H···C | 18.2 | Weaker C-H···O or C-H···π interactions |
| N···H / H···N | 1.3 | Minor contributions |
Computational and Theoretical Chemistry Studies of 2 Methoxy N Piperidin 4 Ylacetamide
Quantum Chemical Calculations
Quantum chemical calculations provide valuable insights into the electronic structure, reactivity, and other molecular properties of 2-Methoxy-N-piperidin-4-ylacetamide. These computational methods allow for a detailed understanding of the molecule's behavior at the atomic and electronic levels.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for calculating the properties of molecules, including their geometry, energy, and reactivity. DFT calculations have been employed to study the electronic properties of various molecules, often using basis sets like B3LYP/6-311G(d,p) to establish the most stable, low-energy optimized structure. epstem.net
For related compounds, DFT has been utilized to explore geometric optimization, molecular reactivity descriptors, and to distinguish electron density distributions and potential reactivity hotspots. mdpi.com The choice of DFT functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for accurately predicting molecular geometries and vibrational frequencies. nih.gov These calculations provide a foundation for understanding the molecule's stability and how it might interact with other molecules.
Molecular Orbital Analysis (HOMO-LUMO)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, making it more prone to charge transfer interactions. nih.govchalcogen.ro
The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov Analysis of the HOMO and LUMO energy levels can provide insights into the molecule's electronic transitions and its potential to interact with other molecules. researchgate.net For instance, in related structures, the HOMO-LUMO gap has been used to understand the charge transfer within the molecule and to identify the most probable sites for electronic transitions. chalcogen.ro
| Parameter | Significance |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. mdpi.comresearchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. mdpi.comresearchgate.net |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates molecular stability and chemical reactivity. nih.govmdpi.com |
Mulliken Population and Natural Bond Orbital (NBO) Analysis
Mulliken Population Analysis is a method for estimating partial atomic charges in a molecule. chemrxiv.orguni-muenchen.de While conceptually simple, it can be sensitive to the choice of basis set. q-chem.com It provides a way to understand how electron density is distributed among the atoms in a molecule. uni-muenchen.deq-chem.com
Natural Bond Orbital (NBO) Analysis offers a more detailed picture of bonding and orbital interactions. materialsciencejournal.orgwikipedia.org It transforms the calculated wave function into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. wikipedia.orguni-muenchen.de NBO analysis is used to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. materialsciencejournal.orgresearchgate.net The stabilization energy, E(2), calculated in NBO analysis, quantifies the strength of the interaction between electron donors (filled orbitals) and acceptors (empty orbitals). uni-muenchen.de
| Analysis | Information Provided |
|---|---|
| Mulliken Population Analysis | Provides atomic charges, indicating the distribution of electrons among the atoms in the molecule. chemrxiv.orgq-chem.com |
| Natural Bond Orbital (NBO) Analysis | Details intramolecular interactions, such as hyperconjugation and charge delocalization, by analyzing donor-acceptor orbital interactions. materialsciencejournal.orgwisc.edu |
Molecular Electrostatic Potential (MESP) Surface Mapping
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. researchgate.netuni-muenchen.de It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov Different colors on the MESP map represent different values of the electrostatic potential, indicating electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.netuni-muenchen.de
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, such as this compound, might interact with a larger biological macromolecule, like a protein or nucleic acid. nih.govnih.gov
Prediction of Binding Interactions with Biological Macromolecules
Molecular docking is a key tool in drug discovery that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net These simulations help in understanding the binding mode and affinity of a molecule to a biological target. scienceopen.com The results of docking studies can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov
By simulating the interaction of this compound with various biological macromolecules, it is possible to predict its potential biological targets and understand the structural basis for its activity. nih.gov For instance, molecular dynamics simulations can be used to assess the stability of the predicted binding poses and the flexibility of the protein upon ligand binding. mdpi.com This information is crucial for the rational design of new molecules with improved potency and selectivity. nih.gov
| Technique | Purpose | Key Insights |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. researchgate.net | Identifies potential biological targets and key binding interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time to assess the stability of the ligand-receptor complex. mdpi.com | Reveals the flexibility of the protein and the stability of the ligand's binding pose. mdpi.com |
Conformational Analysis and Energy Minimization
Conformational analysis is a pivotal aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding potential energies. By identifying the most stable, low-energy conformations, researchers can infer the likely three-dimensional structure of a molecule, which is crucial for its interaction with biological targets. Energy minimization is the computational process of finding the molecular geometry that corresponds to a minimum on the potential energy surface.
For molecules with flexible components, such as the piperidine (B6355638) ring and the acetamide (B32628) side chain in this compound, a multitude of conformations are possible. While specific studies detailing the complete conformational landscape of this compound are not extensively available in the public domain, the principles of such analyses can be illustrated by examining analogous structures.
For instance, computational studies on related heterocyclic compounds often employ methods like density functional theory (DFT) to optimize molecular geometries and calculate interaction energies. In a study of a different complex molecule, 2-methoxy-4,6-diphenylnicotinonitrile, DFT calculations were used to elucidate the forces stabilizing the crystal structure. mdpi.com The total interaction energy was determined to be a sum of various contributions, with dispersion energy being the most significant factor in its stability. mdpi.com Such analyses reveal that non-covalent interactions, including π–π stacking and hydrogen bonding, play a critical role in defining the preferred molecular conformation. mdpi.com
The energy components for different types of intermolecular interactions in a model system are detailed in the table below, showcasing the predominance of dispersion forces in stabilizing certain molecular arrangements.
Table 1: Interaction Energy Components for a Model System
| Interaction Type | Electrostatic Energy (kJ mol-1) | Dispersion Energy (kJ mol-1) | Total Energy (kJ mol-1) |
|---|---|---|---|
| π–π stacking | -2.01 | -95.96 | -54.31 |
Data adapted from a computational study on 2-methoxy-4,6-diphenylnicotinonitrile and is illustrative of the types of forces analyzed in conformational studies. mdpi.com
Advanced In Silico Prediction Models
Building upon the foundational understanding of a molecule's structure, advanced in silico models are employed to predict its biological activity and potential protein targets. These methods leverage large datasets of known chemical structures and their experimental bioactivities to make statistically robust predictions for novel compounds.
Electronic-Topological Method (ETM) in Structure-Activity Prediction
The Electronic-Topological Method (ETM) is a sophisticated computational approach used to establish quantitative structure-activity relationships (QSAR). ETM analyzes a series of compounds to identify specific electronic and topological features—pharmacophores—that are critical for their biological activity, as well as anti-pharmacophores, which are detrimental to it. This method integrates data from conformational and quantum-mechanical calculations. nih.gov
While a specific ETM analysis for this compound is not publicly documented, studies on structurally related piperidine morphinomimetics have successfully utilized ETM to predict analgesic activity. nih.gov In such studies, researchers first perform conformational and quantum-mechanical calculations for a series of molecules. nih.gov The ETM is then applied to this data to generate a set of pharmacophoric and anti-pharmacophoric fragments. This system can then be used to screen new compounds and predict their potential as, for example, analgesics. nih.gov
Computer-Aided Target Prediction Tools (e.g., SwissTargetPrediction, PASS)
Computer-aided target prediction tools are web-based platforms that predict the most likely protein targets of a small molecule. These tools operate on the principle of similarity, comparing the query molecule to a vast library of compounds with known experimental activities.
SwissTargetPrediction is a prominent example of such a tool. It predicts protein targets based on a combination of 2D and 3D similarity measures to known ligands. nih.gov The platform has been updated to include a larger collection of bioactive compounds and macromolecular targets, enhancing its predictive power. mdpi.com For a given molecule, SwissTargetPrediction provides a ranked list of potential targets, which can guide further experimental validation. mdpi.comnih.gov
Prediction of Activity Spectra for Substances (PASS) is another powerful tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known active compounds.
While the specific output for this compound from these platforms is not detailed here, the general approach involves submitting the molecule's structure (e.g., in SMILES format) to the server. The server then returns a list of predicted biological targets or activities. For example, an in silico study on 4-methoxy-α-PVP, a different psychoactive substance, successfully used prediction tools to identify likely metabolites, which were then confirmed by in vitro experiments. nih.gov This highlights the utility of these predictive models in early-stage drug metabolism and pharmacokinetic studies.
The table below illustrates the kind of output one might expect from such a predictive tool, in this case, for the metabolic stability of a compound.
Table 2: In Silico Metabolic Stability Prediction for a Model Compound
| Parameter | Predicted Value |
|---|---|
| Half-life (t1/2) in HLM | 79.7 min |
| Intrinsic Clearance (CLint) | 8.7 µL min-1 mg-1 |
Data adapted from a study on 4-methoxy-α-PVP and is for illustrative purposes. nih.gov
These computational tools are invaluable for generating hypotheses about a compound's mechanism of action and potential therapeutic applications, thereby streamlining the drug discovery pipeline.
Structure Activity Relationship Sar Investigations of 2 Methoxy N Piperidin 4 Ylacetamide and Analogues
Identification of Pharmacophoric Features within the Piperidine (B6355638) Acetamide (B32628) Scaffold
The piperidine acetamide scaffold is a recurring motif in compounds designed to interact with various biological targets. A pharmacophore model for related ligands often consists of a central amine site, which typically requires a proton acceptor, flanked by two hydrophobic domains. nih.gov The piperidine ring itself is a key structural element, and its conformation and substitution patterns are crucial for activity. nih.govresearchgate.net
Key pharmacophoric features generally identified within this class of compounds include:
A Basic Amine: The nitrogen atom within the piperidine ring is a critical feature, often involved in forming salt bridges or hydrogen bonds with the target protein. Its protonation state at physiological pH can be a determinant of binding affinity. nih.gov
A Hydrogen Bond Acceptor/Donor Region: The acetamide moiety provides both a hydrogen bond donor (N-H) and an acceptor (C=O), enabling key interactions within a receptor's binding pocket.
A Hydrophobic Moiety: The piperidine ring provides a hydrophobic scaffold that can fit into corresponding hydrophobic pockets in the target protein. nih.gov
Defined Spatial Arrangement: The relative orientation of these features, dictated by the piperidine ring's conformation and the flexible acetamide linker, is essential for optimal receptor engagement.
Studies on related piperidine derivatives have shown that the introduction of chiral centers can modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic profiles. researchgate.net The piperidine core is considered a privileged scaffold in drug design, appearing in numerous pharmaceuticals. mdpi.com
Influence of Substituents on Molecular Interaction Profiles
Modifying the substituents on the 2-Methoxy-N-piperidin-4-ylacetamide scaffold allows for the fine-tuning of its pharmacological properties. The methoxy (B1213986) group and substitutions on the piperidine ring have been areas of extensive investigation.
The methoxy group is a prevalent substituent in many drug molecules, valued for the benefits it can confer on ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov While often considered a hybrid of a hydroxyl and a methyl group, its combined functionalities can result in unique effects. nih.gov
The primary roles of the methoxy group in a molecule like this compound can include:
Conformational Control: The small, lipophilic methoxy group can influence the preferred conformation of the side chain, potentially pre-organizing the ligand for a more favorable binding pose.
Hydrogen Bond Acceptor: The oxygen atom can act as a weak hydrogen bond acceptor, forming interactions with the receptor.
Metabolic Blocker: It can be strategically placed to block sites of metabolism (cytochrome P450 oxidation), thereby increasing the metabolic stability and half-life of the compound. Research on modified ribonucleotides has shown that introducing a 4'-C-methoxy group can confer increased nuclease resistance. nih.gov
The piperidine ring is a versatile scaffold that allows for extensive structural modifications. mdpi.comnih.gov Its substitution pattern significantly impacts binding affinity and selectivity.
Conformational Restriction: Introducing rigidifying elements, such as bridges, can lock the piperidine ring into a specific conformation. A systematic approach of modifying a piperidine ring with one- or two-carbon bridges in P2Y14R antagonists led to the identification of derivatives with preserved or even enhanced affinity. nih.gov For instance, an (S,S,S) 2-azanorbornane derivative displayed a 3-fold higher affinity than its enantiomer. nih.gov This suggests that a receptor may have a preferred piperidine ring conformation for optimal binding.
Introduction of Additional Functionality: Substituents on the piperidine ring can introduce new interaction points. For example, adding a hydroxyl group can provide an additional hydrogen bonding opportunity and may lead to synergistic effects on activity. ajchem-a.com
Impact on Affinity and Selectivity: In a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine (B1678402) core with a piperidine ring was identified as the most influential structural change for enhancing affinity at the sigma-1 receptor while maintaining affinity for the H3 receptor. nih.gov Conversely, replacing the piperidine with an acyclic or morpholine (B109124) ring in a series of anti-trypanosomal agents resulted in a loss of activity. dndi.org
The following table summarizes the observed effects of various modifications on piperidine-containing scaffolds based on published research.
| Modification | Scaffold/Target | Observed Effect | Reference |
| Introduction of unsaturation in piperidine ring | 4-Azaindole-2-piperidine / T. cruzi | Ten-fold increase in potency compared to saturated analog. | dndi.org |
| Replacement of piperidine with pyrrolidine | 4-Azaindole-2-piperidine / T. cruzi | Moderately active but significantly less metabolically stable. | dndi.org |
| Replacement of piperidine with morpholine | 4-Azaindole-2-piperidine / T. cruzi | Led to an inactive compound, though metabolic clearance improved. | dndi.org |
| Bridged piperidine (2-azanorbornane) | Naphthalene-based P2Y14R antagonist | Preserved or enhanced receptor affinity; enantiomers showed differential affinity. | nih.gov |
| Bridged piperidine (isoquinuclidine) | Naphthalene-based P2Y14R antagonist | Maintained high affinity with lower lipophilicity. | nih.gov |
| Methyl group on piperidine ring | Piperidine-substituted sulfonamides / Anticancer | Highest anticancer activity observed with methyl groups at position 3 or 4. | ajchem-a.com |
Theoretical Approaches to SAR Development
Computational chemistry plays a vital role in elucidating and predicting the SAR of novel compounds, guiding the design of more potent and selective molecules.
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By calculating molecular descriptors that capture electronic, steric, and hydrophobic properties, predictive models can be built. researchgate.net
For scaffolds related to piperidine acetamides, QSAR studies have been successfully applied. For instance, 2D-QSAR studies on isatin N-phenylacetamide based sulfonamides helped to understand their inhibitory activity against carbonic anhydrase isoforms. nih.gov In another study, QSAR modeling was used to investigate and predict the inhibitory activity of piperidinopyridine and piperidinopyrimidine analogs against oxidosqualene cyclase, a target for cholesterol-lowering agents. researchgate.net These models help identify key structural features that positively or negatively influence activity, thereby prioritizing the synthesis of the most promising analogues.
Both ligand-based and structure-based approaches are instrumental in the development of piperidine acetamide analogs.
Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the information from a set of known active ligands to build a pharmacophore model. This model represents the essential steric and electronic features required for bioactivity. For ligands targeting sigma receptors, a pharmacophore model was developed consisting of a central amine site flanked by two hydrophobic domains, guiding the design of new derivatives. nih.gov
Structure-Based Drug Design: When the crystal structure of the target protein is available, structure-based design becomes a powerful tool. Molecular docking can be used to predict the binding conformation and affinity of a ligand within the receptor's active site. This was employed to understand the binding modes of N-phenylacetamide-2-oxoindole conjugates in various carbonic anhydrase isoforms. nih.gov Similarly, molecular modeling of a potent bridged piperidine antagonist, based on the P2Y12 receptor structure, showed stable and persistent key interactions, helping to rationalize its high affinity. nih.gov
These theoretical methods provide valuable insights into the structural features governing enzyme inhibition or receptor binding, supporting the rational design of novel therapeutic agents based on the piperidine scaffold. researchgate.netresearchgate.net
Advanced Analytical Methodologies for Research Grade Purity and Identity Confirmation
Chromatographic Separations for Analytical Purity Assessment
Chromatographic techniques are indispensable for separating 2-Methoxy-N-piperidin-4-ylacetamide from any unreacted starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile compounds like this compound. google.comresearchgate.net A validated reversed-phase HPLC (RP-HPLC) method can provide high-resolution separation and quantification of the target compound and any impurities. nih.gov
A typical HPLC method for a piperidine (B6355638) derivative involves a C18 column, which is a nonpolar stationary phase. researchgate.netsemanticscholar.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). google.comnih.gov The gradient or isocratic elution is optimized to achieve good separation between the main peak and any impurity peaks. researchgate.net For instance, a simple isocratic method might use a mobile phase of water with 0.1% phosphoric acid and acetonitrile in a 32:68 (v/v) ratio. nih.gov UV detection is commonly employed, with the wavelength set to a value where the analyte exhibits strong absorbance, such as 254 nm. google.com
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a research-grade compound, the purity is typically expected to be ≥98%. The appearance of extra peaks in the chromatogram, especially for free base forms of piperidine derivatives, can sometimes be attributed to differential ionization or interactions with the stationary phase. researchgate.net In such cases, adjusting the mobile phase pH or using a different column chemistry may be necessary to obtain a single, sharp peak for the pure compound. researchgate.net
Table 1: Illustrative HPLC Parameters for Purity Analysis of a Piperidine Derivative
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.01 M Phosphate Buffer (pH 6.5) |
| Elution | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
This table is for illustrative purposes and specific conditions would need to be optimized for this compound.
Peak purity can be further assessed using a photodiode array (PDA) detector, which measures the UV spectrum across the entire peak. chromatographyonline.com A spectrally pure peak will have a consistent spectrum across its width, indicating the absence of co-eluting impurities. chromatographyonline.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique primarily used to monitor the progress of a chemical reaction, such as the synthesis of this compound. reddit.comthieme.de By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the consumption of starting materials and the formation of the product. youtube.com
For the synthesis of an amide, the starting materials would be a carboxylic acid (or its activated derivative) and an amine. The product, this compound, will have a different polarity and thus a different retention factor (Rf) value compared to the starting materials. A suitable mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol, is chosen to achieve good separation of the spots. reddit.comresearchgate.net
The spots on the TLC plate can be visualized under UV light if the compounds are UV-active. If not, staining with a suitable reagent like potassium permanganate (B83412) or iodine can be used. reddit.com The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a single product spot. youtube.com
Table 2: Example TLC System for Monitoring Amide Synthesis
| Component | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |
| Visualization | UV light (254 nm) or Potassium Permanganate stain |
This table provides a general example; the optimal solvent system needs to be determined experimentally.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. velp.comazom.comeltra.com It provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which can then be used to validate the empirical formula of this compound (C10H20N2O2).
The most common method for elemental analysis is combustion analysis. velp.comazom.com A small, accurately weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts the carbon in the sample to carbon dioxide (CO2), the hydrogen to water (H2O), and the nitrogen to nitrogen gas (N2) or nitrogen oxides, which are then reduced to N2. These combustion gases are then passed through a series of detectors that quantify their amounts.
The experimentally determined mass percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula. For a compound to be considered pure, the experimental values should be within a narrow margin of error (typically ±0.4%) of the calculated values. wikipedia.org
Table 3: Theoretical Elemental Composition of this compound (C10H20N2O2)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage |
| Carbon | C | 12.011 | 10 | 120.11 | 59.97% |
| Hydrogen | H | 1.008 | 20 | 20.16 | 10.07% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.00% |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.99% |
Specialized Derivatization Techniques for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert a compound into a product (a derivative) that has properties more suitable for a particular analytical technique. research-solution.comnih.gov For this compound, derivatization can be employed to improve its volatility for gas chromatography (GC) analysis or to enhance its detectability in liquid chromatography (LC).
Acylation and Silylation for GC Analysis
Gas chromatography is a powerful technique for separating volatile compounds. nih.gov However, this compound, being a relatively polar amide with a secondary amine in the piperidine ring, may exhibit poor chromatographic behavior (e.g., peak tailing) and may not be sufficiently volatile for direct GC analysis. Derivatization can overcome these limitations. nih.govresearchgate.net
Acylation: This process involves reacting the secondary amine group of the piperidine ring with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA). gcms.cz This reaction replaces the active hydrogen on the nitrogen with an acyl group, forming a less polar and more volatile amide derivative. researchgate.netgcms.cz Fluorinated acylating agents are particularly useful as they produce derivatives that are highly sensitive to electron capture detection (ECD). gcms.cz
Silylation: This is a common derivatization technique where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize the secondary amine. nih.govresearchgate.net The resulting silylated derivative is more volatile and thermally stable, making it suitable for GC analysis. researchgate.net
Table 4: Common Derivatization Reagents for GC Analysis of Amines
| Derivatization Type | Reagent | Abbreviation | Resulting Derivative |
| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetamide |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) amine |
Pre-column Derivatization for LC Analysis
While this compound can be detected by UV in HPLC, pre-column derivatization can be used to enhance detection sensitivity, especially for trace-level analysis, by introducing a highly chromophoric or fluorophoric tag. sci-hub.boxresearchgate.net
For the secondary amine in the piperidine ring, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used. sci-hub.boxnih.govjascoinc.com FMOC-Cl reacts with primary and secondary amines to form highly fluorescent derivatives, allowing for very sensitive detection using a fluorescence detector. sci-hub.boxjascoinc.com Another approach could involve using a reagent like 4-toluenesulfonyl chloride, which has been used to derivatize piperidine for RP-HPLC analysis with UV detection. nih.gov The derivatization reaction is typically carried out before injecting the sample into the LC system. The choice of derivatizing agent depends on the functional groups present in the molecule and the desired detection method. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
